molecular formula C22H20F3N3O3S B2879731 (8-Methoxy-4-((4-(trifluoromethoxy)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1251630-08-6

(8-Methoxy-4-((4-(trifluoromethoxy)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

Cat. No. B2879731
CAS RN: 1251630-08-6
M. Wt: 463.48
InChI Key: MHUDUJDEIMJDOD-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a methoxy group, a trifluoromethoxy group, an amino group, a quinolin-2-yl group, and a thiomorpholino group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The compound’s structure includes a quinoline backbone, which is a type of heterocyclic aromatic compound. This could potentially influence its electronic properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and aromatic backbone. For example, it might have a relatively high boiling point due to the presence of aromatic rings .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Electrochemical Synthesis and Oxidative Properties : A study by Largeron and Fleury (1998) explored electrochemical synthesis techniques that could be relevant for producing derivatives of quinoline, highlighting the potential for creating compounds with anti-stress oxidative properties (Largeron & Fleury, 1998).

  • Suzuki–Miyaura Cross-Coupling : Ökten (2019) demonstrated the synthesis of aryl-substituted quinolines, including those with trifluoromethoxy groups, through Suzuki–Miyaura coupling, indicating the chemical versatility and potential pharmaceutical applications of these compounds (Ökten, 2019).

  • Rhodium-Catalyzed Synthesis : Wang et al. (2013) discussed a rhodium-catalyzed method for the formation of aryl ketones from esters, a technique that could be applied to synthesize quinoline derivatives with specific functionalities for drug development (Wang et al., 2013).

Fluorescence and Labeling Applications

  • Fluorescent Labeling : Hirano et al. (2004) identified 6-methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range, suitable for biomedical analysis and labeling, suggesting potential applications for structurally related quinoline derivatives in fluorescent tagging and imaging (Hirano et al., 2004).

Medicinal Chemistry and Biological Activity

  • Antiparasitic and Antimicrobial Activities : Nanayakkara et al. (2008) explored the antiparasitic activities of 8-aminoquinoline derivatives, providing a framework for assessing the biological efficacy and safety of new compounds in this class for treating infections (Nanayakkara et al., 2008).

  • Tubulin Polymerization Inhibitors : Srikanth et al. (2016) synthesized 2-anilino-3-aroylquinolines with potent activity against cancer cell lines by inhibiting tubulin polymerization, indicating that similar quinoline derivatives could serve as leads for anticancer drug development (Srikanth et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it might interact with biological targets in specific ways .

Future Directions

Future research could involve studying this compound’s reactivity, properties, and potential applications. This could include testing it in various chemical reactions, studying its physical properties, or exploring its potential uses in fields like medicine or materials science .

properties

IUPAC Name

[8-methoxy-4-[4-(trifluoromethoxy)anilino]quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3S/c1-30-19-4-2-3-16-17(26-14-5-7-15(8-6-14)31-22(23,24)25)13-18(27-20(16)19)21(29)28-9-11-32-12-10-28/h2-8,13H,9-12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUDUJDEIMJDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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